Product packaging for 7-Fluoro-5-nitroquinolin-2(1H)-one(Cat. No.:)

7-Fluoro-5-nitroquinolin-2(1H)-one

Cat. No.: B13030939
M. Wt: 208.15 g/mol
InChI Key: QTXFASXOUTXKOF-UHFFFAOYSA-N
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Description

7-Fluoro-5-nitroquinolin-2(1H)-one is a synthetically versatile nitroquinoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel anticancer agents. Research indicates that nitroquinoline derivatives, such as the closely related nitroxoline, demonstrate potent anti-proliferative effects against a range of cancer cell lines, including pancreatic cancer, by affecting multiple biological pathways, inducing ROS production, causing DNA damage, and promoting apoptosis . The specific incorporation of a fluorine atom at the 7-position is a common strategy in lead optimization, potentially enhancing the molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The nitro group is a crucial pharmacophore, contributing to the compound's biological activity and also serving as a functional handle for further synthetic modification via reduction or substitution chemistry . Beyond oncology research, nitroquinoline scaffolds are investigated as bioactivated agents against kinetoplastid parasites and as potential quorum-sensing inhibitors in antimicrobial studies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FN2O3 B13030939 7-Fluoro-5-nitroquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

7-fluoro-5-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5FN2O3/c10-5-3-7-6(1-2-9(13)11-7)8(4-5)12(14)15/h1-4H,(H,11,13)

InChI Key

QTXFASXOUTXKOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 7 Fluoro 5 Nitroquinolin 2 1h One and Analogues

Classical and Contemporary Annulation Strategies for Quinolinone Ring Formation

The synthesis of the quinolinone core is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable pathways to this structure. jptcp.com These methods, developed over a century ago, remain relevant and are continuously adapted for the synthesis of complex derivatives. nih.gov The primary approaches involve the condensation of substituted anilines with various carbonyl-containing compounds to build the fused pyridine (B92270) ring. jptcp.comresearchgate.net

Gould-Jacobs Reaction Pathways and Their Adaptations

The Gould-Jacobs reaction is a significant thermal cyclization method for creating the quinolin-4-one backbone, which can be an isomeric precursor to the desired 2(1H)-one structure. wikipedia.orgmdpi.com The process commences with the condensation of an aniline (B41778) with an alkoxy methylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a heat-induced 6-electron cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation produce the 4-hydroxyquinoline, also known as the 4-quinolone. mdpi.com

For the synthesis of a 7-fluoro-5-nitro-substituted quinolone via this route, the required starting material would be 3-fluoro-5-nitroaniline (B1294353). The reaction's regioselectivity is a critical consideration, as cyclization can occur at either ortho position relative to the amine group on the aniline ring. mdpi.com The high temperatures, often exceeding 250°C, required for the cyclization step can lead to side reactions and decomposition, which is a limitation of the classical approach. mdpi.com Modern adaptations may utilize high-boiling point solvents or microwave irradiation to improve yields and control reaction conditions. wikipedia.orgjk-sci.com

Conrad-Limpach Synthesis and Modern Modifications

The Conrad-Limpach synthesis provides a more direct route to quinolone structures and can be controlled to favor the formation of either 4-quinolones or 2-quinolones. wikipedia.orgquimicaorganica.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org Under kinetic control (lower temperatures, typically <100°C), the reaction proceeds through an initial attack of the aniline nitrogen on the keto group of the β-ketoester, leading to a Schiff base that cyclizes to form a 4-hydroxyquinoline. wikipedia.org

Conversely, under thermodynamic control (higher temperatures, ~140°C or more), the aniline attacks the ester group, forming a β-keto acid anilide. wikipedia.org This intermediate then cyclizes to afford a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the desired 2(1H)-one form. wikipedia.org This latter pathway, sometimes referred to as the Knorr quinoline (B57606) synthesis, is particularly relevant for the target compound. wikipedia.org To synthesize 7-Fluoro-5-nitroquinolin-2(1H)-one, 3-fluoro-5-nitroaniline would be reacted with a β-ketoester like ethyl acetoacetate (B1235776) under high-temperature conditions.

Modern modifications often focus on the choice of solvent to manage the high temperatures required for cyclization. While high-boiling solvents like diphenyl ether have been traditionally used, research has explored more user-friendly and inexpensive alternatives. nih.gov

A study on the synthesis of a related compound, 8-fluoro-2,3-dimethylquinolin-4-ol, utilized polyphosphoric acid (PPA) as both a solvent and an acidic catalyst, reacting 2-fluoroaniline (B146934) with ethyl 2-methylacetoacetate (B1246266) at 150°C to achieve the cyclized quinoline product in high yield. mdpi.com This demonstrates a practical adaptation of the principles underlying the Conrad-Limpach reaction.

Table 1: Example of a Conrad-Limpach type synthesis for a fluorinated quinoline analogue.
Reactant 1Reactant 2Catalyst/SolventTemperatureProductYieldReference
2-FluoroanilineEthyl 2-methylacetoacetatePolyphosphoric acid (PPA)150 °C8-Fluoro-2,3-dimethylquinolin-4-ol89.2% mdpi.com

Friedländer Condensation for Quinolone Scaffolds

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. organicreactions.orgwikipedia.org It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound that possesses a reactive α-methylene group. wikipedia.orgresearchgate.net The reaction proceeds via an aldol (B89426) condensation followed by cyclodehydration to form the quinoline ring system. wikipedia.org

To apply this method to the synthesis of this compound, a potential starting material would be 2-amino-4-fluoro-6-nitrobenzaldehyde condensed with a compound like acetic anhydride (B1165640) or a related species that can effectively form the C2 and C3 positions of the quinolinone ring. A key advantage of the Friedländer synthesis is its operational simplicity and the general availability of the starting materials. jk-sci.com Catalysts can range from protic acids (e.g., toluenesulfonic acid) to Lewis acids or bases (e.g., sodium hydroxide). jk-sci.comwikipedia.org Recent advancements include the use of microwave irradiation and novel catalysts to create more environmentally benign procedures. jk-sci.com

Skraup and Doebner-Miller Approaches in Quinoline Synthesis

The Skraup and the closely related Doebner-Miller reactions are classic methods for synthesizing quinolines, though not typically quinolones directly. wikipedia.orgiipseries.org These reactions are generally characterized by the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis. researchgate.netacs.org The original Skraup synthesis uses glycerol, which dehydrates in the presence of sulfuric acid to form acrolein, the reactive α,β-unsaturated aldehyde. iipseries.org An oxidizing agent, such as the nitrobenzene (B124822) corresponding to the aniline substrate, is also required. iipseries.org

The Doebner-Miller reaction is a more general version that uses pre-formed α,β-unsaturated aldehydes or ketones. wikipedia.org The mechanism is complex and thought to involve the initial 1,4-conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. acs.orgnih.gov

While these methods are powerful for creating the core quinoline skeleton, their application to produce a 2(1H)-one derivative like this compound is not direct. The harsh, oxidative conditions are designed to lead to a fully aromatic quinoline. Modification to halt the reaction at a dihydro-oxo intermediate would be necessary, making other synthetic routes more straightforward for this specific target.

Advanced Strategies for Fluorine Introduction into Quinolinone Systems

The introduction of a fluorine atom onto the quinolinone scaffold is a critical step, as this substituent is known to confer potent biological properties in many quinolone-based compounds. nih.govnih.gov While the fluorine can be incorporated from the beginning by using a fluorinated precursor like 3-fluoroaniline, alternative strategies involve adding the fluorine atom to a pre-existing quinolinone ring.

Direct C-H Fluorination Techniques

Direct C-H fluorination represents a modern and efficient strategy for installing fluorine atoms onto aromatic and heterocyclic systems, avoiding the need for pre-functionalized substrates. thieme-connect.com This approach is particularly attractive for late-stage functionalization of complex molecules. The reaction typically employs an electrophilic fluorinating agent, with N-fluorodibenzene-sulfonimide (NFSI) and Selectfluor being the most common reagents. rsc.org

For quinoline and its derivatives, direct C-H fluorination presents a challenge due to the multiple potential reaction sites and the electron-deficient nature of the pyridine ring. However, recent studies have demonstrated the feasibility of such transformations. A method for the nucleophilic oxidative fluorination of quinolines has been developed, which proceeds without the formation of a traditional Meisenheimer intermediate. acs.org This process involves a concerted transfer of a fluoride (B91410) anion, an electron, and a proton. acs.org

Research into the direct C-H fluorination of quinolines using Selectfluor under photoredox catalysis has shown that regioselectivity can be achieved. For unsubstituted quinoline, fluorination occurs at the C2 and C4 positions, with a slight preference for the more electrophilic C4 site. acs.org The presence of other substituents on the ring significantly directs the position of fluorination. acs.org Applying this to a 5-nitroquinolin-2(1H)-one, the strong electron-withdrawing nitro group at C5 and the carbonyl at C2 would deactivate the ring, making C-H fluorination at the C7 position a challenging but potentially achievable transformation under optimized conditions.

Table 2: Examples of Direct C-H Fluorination on Quinoline Scaffolds.
SubstrateFluorinating AgentCatalyst/ConditionsMajor Product(s)YieldReference
QuinolineSelectfluorXanthone (photosensitizer), Et₃N·HCl, lightC4-F and C2-F quinoline (2:1 ratio)36% acs.org
3-AcetylquinolineSelectfluorXanthone (photosensitizer), Et₃N·HCl, lightC4-F and C2-F products (4.5:1 ratio)45% acs.org
OxindolesSelectfluorNone (radical coupling)3-Fluorooxindolesup to 90% rsc.org

Nucleophilic Fluorination Methodologies

The introduction of a fluorine atom onto the quinolinone scaffold via nucleophilic substitution represents a significant synthetic challenge. One of the most established methods for converting an aromatic amine into a fluorine-substituted arene is the Balz-Schiemann reaction. While direct nucleophilic substitution of a leaving group at the 7-position by fluoride is plausible, particularly with the activating effect of a C-5 nitro group, the Balz-Schiemann reaction provides a more classical and reliable pathway.

This process would begin with the synthesis of the precursor, 7-amino-5-nitroquinolin-2(1H)-one. This amino derivative would then be converted into a diazonium salt. Treatment of the amine with a reagent like nitrosyl tetrafluoroborate (B81430) (NOBF₄) or by using sodium nitrite (B80452) in the presence of tetrafluoroboric acid (HBF₄) would generate the corresponding 7-diazonium tetrafluoroborate salt. Subsequent thermal or photochemical decomposition of this isolated salt expels nitrogen gas and installs the fluorine atom at the 7-position to yield the target compound. nih.gov The thermal decomposition often requires heating, while photochemical methods can sometimes offer milder reaction conditions. nih.gov

Table 1: Representative Balz-Schiemann Reaction Conditions

Precursor Reagents Conditions Product Yield Reference
5-Amino-1H-imidazole-4-carboxylic acid ethyl ester NOBF₄ in [bmim][BF₄] Irradiation (quartz lamp), overnight 5-Fluoro-1H-imidazole-4-carboxylic acid ethyl ester 62% nih.gov
5-Amino-1H-imidazole-4-carboxylic acid ethyl ester NOBF₄ in [bmim][BF₄] Irradiation (borosilicate glass), 7 days 5-Fluoro-1H-imidazole-4-carboxylic acid ethyl ester 70% nih.gov

Note: This table presents data for an analogous heterocyclic system to illustrate the general methodology.

Precursor-Based Fluorination and Cyclization Strategies

A highly effective and convergent approach involves constructing the quinolinone ring from precursors that already contain the fluorine atom. The Friedländer synthesis is a powerful and versatile method for creating quinoline and quinolinone structures. researchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. nih.govresearchgate.net

To synthesize this compound, a plausible starting material would be a 2-aminobenzaldehyde (B1207257) derivative carrying the required fluoro and nitro substituents, such as 2-amino-4-fluoro-6-nitrobenzaldehyde. The condensation of this aldehyde with a simple C2-synthon like ethyl acetate (B1210297) in the presence of a strong base, or with acetic anhydride, would lead to the formation of the heterocyclic ring. The reaction proceeds through an initial condensation to form an imine or enamine, followed by an intramolecular cyclization and subsequent dehydration or elimination to afford the aromatic quinolinone system. nih.gov The primary challenge in this route lies in the synthesis of the highly substituted benzaldehyde (B42025) precursor.

Regioselective Nitration and Nitro Group Incorporation Methods

The introduction of the nitro group can be achieved either by direct nitration of the fluorinated quinolinone ring or by using a nitro-substituted precursor in the ring-forming cyclization.

Electrophilic Nitration of Quinolinone Derivatives

The direct nitration of 7-fluoroquinolin-2(1H)-one is a feasible method for introducing the nitro group at the C-5 position. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of the reaction is governed by the electronic effects of the substituents on the quinolinone ring.

The quinolinone ring system itself is generally deactivated towards electrophilic substitution on the carbocyclic ring. However, the amide nitrogen at position 1 is an activating ortho-, para-director, enhancing reactivity at positions 6 and 8. Conversely, the fluorine atom at C-7 is deactivating but also an ortho-, para-director, influencing positions 6 and 8. The C-2 carbonyl group is a deactivating meta-director. The combination of these effects directs the incoming electrophile (the nitronium ion, NO₂⁺) to the available positions on the benzene (B151609) ring. Studies on the nitration of analogous quinoline N-oxides have shown that nitration occurs preferentially at the 5- and 8-positions under acidic conditions. elsevierpure.com Given these directing effects, nitration of 7-fluoroquinolin-2(1H)-one is expected to yield the 5-nitro and 8-nitro isomers, with the 5-nitro product being a significant and often separable component.

Synthesis through Functionalized Nitro-Containing Precursors

Arguably a more controlled and regioselective method is to build the quinolinone ring from a precursor that already contains the required nitro and fluoro groups in the correct orientation. This approach avoids issues with isomeric mixtures that can arise from direct nitration.

A viable strategy is the Conrad-Limpach or Camps cyclization, which utilizes substituted anilines. For the synthesis of this compound, a suitable starting material would be 3-fluoro-5-nitroaniline. This aniline can be reacted with a β-dicarbonyl compound, such as diethyl malonate. The initial reaction is a Michael addition or condensation to form an enamine intermediate. Subsequent thermal cyclization at high temperatures forces the intramolecular ring closure onto the benzene ring, followed by elimination to form the quinolinone. This method unambiguously places the fluorine at C-7 and the nitro group at C-5, providing excellent control over the final substitution pattern.

Table 2: Synthesis of Quinolones from Functionalized Precursors

Reactant 1 Reactant 2 Conditions Product Type Reference
2-Nitrobenzaldehydes Active Methylene Compounds Fe/AcOH (in situ reduction) Substituted Quinolines researchgate.net
2-Aminoaryl ketones α-Methylene ketones Magnetic Nanoparticle Catalyst, Solvent-free Substituted Quinolines researchgate.net
Isatin (B1672199) Carbonyl Compound Basic conditions (Pfitzinger) Quinoline-4-carboxylic acids nih.gov
Anthranilic Acid Carbonyl Compound (Niementowski) 4-Hydroxyquinolines researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies. Green chemistry principles can be effectively applied to the synthesis of quinolinone derivatives, particularly through the use of energy-efficient techniques like microwave irradiation.

Microwave-Assisted Organic Synthesis of Quinolinones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and often improving product purity. The cyclization reactions involved in forming the quinolinone core, such as the Friedländer or Camps syntheses, are particularly well-suited for this technology.

For instance, the condensation and cyclodehydration steps in the Friedländer synthesis can be significantly expedited. Conventional heating might require several hours, whereas microwave irradiation can often reduce reaction times to mere minutes. This is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy. Several studies have reported the successful application of microwave heating for the synthesis of quinolones and related heterocycles, often under solvent-free conditions or using green solvents. nih.govkoreascience.kr The cyclization of 2'-aminochalcones, precursors to 2,3-dihydro-4-quinolones, has been effectively promoted by microwave irradiation on solid supports like montmorillonite (B579905) K-10 clay. koreascience.kr Adopting a microwave-assisted protocol for the cyclization step in the synthesis of this compound could offer substantial improvements in terms of reaction time and energy consumption.

Table 3: Examples of Microwave-Assisted Quinoline Synthesis

Reactants Catalyst/Conditions Reaction Time Yield Reference
2'-Aminochalcones Montmorillonite K-10 Clay, MW Not specified Not specified koreascience.kr
2'-Aminochalcones Silica gel/InCl₃, MW Not specified Not specified koreascience.kr
Moxifloxacin, Hydrazine Hydrate Reflux 24 h 61% nih.gov
Ciprofloxacin, Hydrazine Hydrate Reflux 24 h Not specified nih.gov

Note: This table highlights the application of microwave (MW) and conventional heating in related syntheses.

An exploration of modern and sustainable synthetic strategies for producing this compound and its structural analogues reveals a growing emphasis on environmentally conscious methodologies. These approaches aim to minimize waste, reduce energy consumption, and avoid hazardous materials, representing a significant shift from traditional synthetic routes. This article delves into several key areas of innovation in the synthesis of the quinolinone scaffold, a core component of numerous pharmaceuticals.

2 Solvent-Free Reaction Conditions and Their Efficacy

The move towards solvent-free, or solid-state, reaction conditions in chemical synthesis is driven by the desire to reduce the environmental impact of volatile organic compounds (VOCs). These methods often lead to higher efficiency, easier purification, and unique reactivity.

In the context of quinolinone synthesis, microwave irradiation has been utilized in conjunction with weak base-promoted lactamization to create quinolin-2(1H)-ones and phenanthridin-6(5H)-ones. acs.org This method provides a powerful alternative to traditional heating, often resulting in dramatically reduced reaction times and improved yields. For instance, the synthesis of 4-phenylquinolin-2(1H)-one was achieved in a 67% yield after 12 hours under these conditions. acs.org

Another approach involves the use of potassium dodecatungstocobaltate trihydrate as a recyclable catalyst under microwave irradiation for the three-component reaction of aromatic amines, aromatic aldehydes, and phenylacetylene (B144264) to yield quinolines. rsc.org This method is noted for its excellent yields and the ability to reuse the catalyst without significant loss of activity. rsc.org

Table 1: Examples of Solvent-Free and Microwave-Assisted Quinolinone Synthesis

Product Reaction Conditions Yield Reference
4-Phenylquinolin-2(1H)-one Microwave irradiation 67% acs.org
3-Methyl-4-phenylquinolin-2(1H)-one Microwave irradiation 71% acs.org
3-Butyl-4-phenylquinolin-2(1H)-one Microwave irradiation 72% acs.org
Substituted Quinolines K₅CoW₁₂O₄₀·3H₂O, Microwave Excellent rsc.org

3 Application of Photocatalysts and Biocatalysts in Quinolinone Synthesis

Photocatalysis:

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the activation of molecules under mild conditions. Several photocatalytic strategies have been developed for the synthesis of quinoline and quinolinone derivatives.

One method employs a dual-catalyst system, consisting of a photocatalyst and a proton reduction cocatalyst, to synthesize quinolines from N-alkyl anilines or from anilines and aldehydes. acs.org This process operates under extremely mild conditions without the need for a sacrificial oxidant, producing H₂ as the only byproduct. acs.org Mechanistic studies suggest the reaction proceeds through a radical mechanism. acs.org Another innovative approach involves the photocatalytic sequential dimerization and skeletal rearrangement of quinolines to construct indole–methylquinoline hybrids, proceeding via a single-electron-transfer (SET) reduction to generate a quinoline radical anion intermediate. acs.org

Furthermore, a photoinduced skeletal expansion of 3-ylideneoxindoles provides regioselective access to C-3 aminoquinolin-2(1H)-ones, a structure of pharmaceutical interest. nih.gov The degradation of quinolone pollutants using solar photocatalytic processes with materials like TiO₂ and photo-Fenton systems has also been studied, demonstrating efficient degradation and a significant reduction in toxicity. rsc.org Magnetic metal-organic frameworks (MOFs), such as MIL-100(Fe), have shown high efficiency in the visible-light photocatalytic degradation of quinolones like ofloxacin (B1677185) and enrofloxacin. nih.gov

Biocatalysis:

The use of enzymes as catalysts offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. For the synthesis of quinolines and 2-quinolones, oxidase enzymes have proven particularly effective.

Monoamine oxidase (MAO-N) biocatalysts, used as either whole cells or purified enzymes, can effectively catalyze the oxidative dehydroaromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. nih.govacs.orgresearchgate.net The efficiency of this biotransformation is influenced by the electronic nature and position of substituents on the THQ substrate, with electron-donating groups generally favoring the reaction. northumbria.ac.uk For example, THQs with electron-donating groups can be converted to quinolines with good conversions (up to 84%), whereas those with halogen substituents show poorer conversion rates. northumbria.ac.uk

A chemo-enzymatic cascade has also been developed using horseradish peroxidase (HRP) to catalyze the annulation and aromatization of N-cyclopropyl-N-alkylanilines, followed by an iron-mediated oxidation to yield 2-quinolone compounds. nih.govacs.org This one-pot, two-step process highlights the potential of combining enzymatic and chemical methods to access complex heterocyclic structures. nih.gov

Table 2: Biocatalytic Synthesis of Quinolines from Tetrahydroquinoline (THQ) Analogues using MAO-N

Substrate Substituent Product Conversion Rate Reference
6-Me 6-Methylquinoline 60% acs.org
6-MeO 6-Methoxyquinoline 69% northumbria.ac.uk
7-MeO 7-Methoxyquinoline 11% northumbria.ac.uk
8-Me 8-Methylquinoline Not Formed acs.org

4 Ultrasonication-Mediated Synthetic Transformations

The use of ultrasonic irradiation in chemical synthesis, often referred to as sonochemistry, can significantly accelerate reactions, improve yields, and enable transformations that are difficult under conventional conditions. The effects are attributed to acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures.

Several studies have demonstrated the benefits of ultrasound in the synthesis of quinoline and quinolone derivatives. One method describes the oxidation of quinolinium and isoquinolinium salts to quinolones and isoquinolones using potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation, noting shorter reaction times and easier work-up. tandfonline.com

A green chemistry approach utilizes basic ionic liquids in aqueous media under ultrasonic irradiation to catalyze the condensation of isatin with ketones, yielding quinolines with high selectivity and in high yields at room temperature. nih.gov Similarly, a three-component reaction involving aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst, is effectively promoted by ultrasound to produce 2-substituted quinolines. researchgate.net Ultrasound has also been successfully applied to the synthesis of hybrid quinoline-imidazole derivatives and piperidinyl-quinoline acylhydrazones, significantly reducing reaction times from hours to minutes while improving yields. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Ultrasonication-Mediated Synthesis

Product Type Method Reaction Time Yield Reference
Piperidinyl-quinoline N-acylhydrazones Conventional 15–45 min Good mdpi.com
Piperidinyl-quinoline N-acylhydrazones Ultrasonication 4–6 min Excellent mdpi.com
Hybrid quinoline-imidazole derivatives Conventional - - nih.gov
Hybrid quinoline-imidazole derivatives Ultrasonication Shorter Higher nih.gov

5 Catalyst-Free and Environmentally Benign Solvent Systems (e.g., Aqueous Media)

The development of synthetic methods that operate in environmentally benign solvents like water, and without the need for a catalyst, represents a major goal in green chemistry.

A notable advancement is the development of a fast, base-free, and catalyst-free methodology for the synthesis of various functionalized quinolin-2(1H)-ones in water at ambient temperature. researchgate.netacs.orgacs.org This protocol involves the reaction of quinoline N-oxides with methanesulfonyl chloride (MsCl) in water. acs.org The reactions are remarkably fast, typically completing in 1-8 minutes, and afford excellent to quantitative yields. acs.org A key advantage is the operational simplicity; the desired quinolin-2(1H)-one products crystallize directly from the aqueous medium and can be isolated by simple filtration, eliminating the need for chromatographic purification. acs.org This method is not only efficient but also markedly greener than traditional routes, boasting a low E-factor (Environmental Factor) of 1.6. acs.org

Furthermore, catalyst-free conditions have been explored for other related syntheses. For example, the synthesis of quinoline-2-thione derivatives can be achieved without a catalyst in an ethanol/water mixture. organic-chemistry.org While not entirely catalyst-free, methods using inexpensive and non-toxic catalysts like FeCl₃·6H₂O in water also contribute to greener synthetic protocols for quinoline derivatives. mobt3ath.com These approaches highlight a significant trend towards minimizing the environmental footprint of chemical manufacturing by simplifying reaction systems and choosing sustainable solvents. mobt3ath.com

Applications in Medicinal Chemistry Research and Scaffold Design

Strategic Design of Analogues Based on the 7-Fluoro-5-nitroquinolin-2(1H)-one Core

The this compound scaffold serves as a versatile template for the generation of diverse chemical libraries. The strategic design of analogues often focuses on modifications at various positions of the quinolinone ring to explore and optimize biological activity. Key positions for modification include the N1 position of the pyridinone ring and the C7 position, where the fluorine atom resides.

For instance, based on the established knowledge of quinolone antibacterials, the N1 position can be substituted with alkyl or cyclopropyl (B3062369) groups to potentially enhance antibacterial potency. The introduction of a cyclopropyl group at N1 is a well-established strategy in the development of fluoroquinolone antibiotics.

Furthermore, the C7 position offers a prime site for introducing a variety of substituents to modulate the compound's physicochemical properties and target interactions. The fluorine atom at this position can be replaced by various amines, a common strategy in the development of fluoroquinolone drugs to improve their spectrum of activity. The electron-withdrawing nature of the 5-nitro group can facilitate nucleophilic substitution at the C7 position, allowing for the introduction of diverse functionalities.

Position for ModificationPotential SubstituentsDesired Outcome
N1Alkyl, Cyclopropyl, ArylEnhanced potency, altered pharmacokinetic profile
C7Amines, Piperazines, PyrrolidinesImproved target binding, broader spectrum of activity
C3Carboxylic acid, HeterocyclesModulation of antibacterial activity

Structure-Activity Relationship (SAR) Studies for Optimized Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues relates to their biological activity. These studies guide the rational design of more potent and selective compounds.

Influence of Fluoro and Nitro Substituents on Binding Interactions

The fluoro and nitro groups at the C7 and C5 positions, respectively, are critical determinants of the molecule's electronic properties and, consequently, its binding interactions with biological targets. The fluorine atom, with its high electronegativity, can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability. In the context of fluoroquinolone antibiotics, the C7 substituent is known to influence the spectrum and potency of antibacterial activity. nih.gov

Development of Chemical Probes and Ligands for Biological Systems

The inherent properties of the this compound scaffold make it an attractive starting point for the development of chemical probes and ligands to investigate biological systems. The quinolinone core is known to exhibit fluorescence, a property that can be fine-tuned by the introduction of various substituents.

By strategically modifying the this compound structure, for example by introducing fluorogenic or chromogenic groups, researchers can design probes for specific biological targets. These probes can be used in high-throughput screening assays to identify new drug leads or to visualize biological processes in real-time. The reactivity of the C7 position can be exploited to attach linkers for conjugation to biomolecules or solid supports, facilitating the development of affinity-based probes.

Exploration of Novel Mechanisms of Action via Structural Modifications

While the quinolone scaffold is famously associated with antibacterial activity through the inhibition of DNA gyrase and topoisomerase IV, structural modifications of the this compound core can lead to the discovery of compounds with entirely new mechanisms of action.

Role As a Chemical Building Block in Advanced Organic Synthesis

Utility as a Precursor for Diverse Heterocyclic Scaffolds

The structure of 7-Fluoro-5-nitroquinolin-2(1H)-one is primed for transformations that would yield a variety of other heterocyclic systems. The most apparent pathway involves the chemical reduction of the C5-nitro group to an amino group. This transformation would yield 5-amino-7-fluoroquinolin-2(1H)-one, a diamine-like precursor ripe for cyclization reactions. This intermediate could theoretically be used to construct fused five- or six-membered rings.

For example, reaction of the derived 5-amino intermediate with various dicarbonyl compounds or their equivalents could lead to the formation of fused imidazole, pyrazine, or other nitrogen-containing heterocyclic rings, expanding the structural diversity accessible from this starting material.

Integration into Multi-Step Synthetic Routes for Complex Molecules

In a multi-step synthesis, this compound serves as a valuable intermediate. Its functional groups can be manipulated sequentially to build molecular complexity. A typical synthetic strategy might involve an initial reaction at the C7-fluorine position followed by a later transformation of the C5-nitro group.

Theoretical Synthetic Pathway:

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at C7 is activated by the electron-withdrawing nitro group and the quinolinone ring system, making it susceptible to displacement by nucleophiles. This allows for the introduction of various functionalities, such as alkoxy, amino, or thiol groups, thereby creating a library of C7-substituted 5-nitroquinolin-2(1H)-ones.

Nitro Group Reduction: The nitro group in the resulting product can then be reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C).

Further Functionalization: The newly formed amino group can be acylated, alkylated, or used as a handle for constructing further rings, leading to complex, polyfunctional molecules.

This stepwise approach allows for the controlled and directional synthesis of complex target structures that might be of interest in pharmaceutical or materials science research.

Application in the Synthesis of Functional Materials and Dyes

The extended π-conjugated system of the quinolinone core, combined with the electronic influence of the nitro and fluoro substituents, suggests that derivatives of this compound could possess interesting photophysical properties. The synthesis of dyes and functional materials often relies on "push-pull" systems, where electron-donating and electron-withdrawing groups are attached to a conjugated scaffold.

Starting from this compound, one could envision a synthetic route to such materials:

The C7-fluoro position could be substituted with an electron-donating group (e.g., a dialkylamino group) via an SₙAr reaction.

The C5-nitro group acts as a potent electron-withdrawing group.

The resulting molecule, a C7-amino-C5-nitro-quinolinone derivative, would have a pronounced push-pull character. Such compounds are often colored and may exhibit properties like solvatochromism (color change with solvent polarity) or fluorescence, making them candidates for use as dyes, sensors, or components in nonlinear optical materials. The specific

Future Research Perspectives and Methodological Advancements

Development of More Efficient and Atom-Economical Synthetic Pathways

The future synthesis of 7-Fluoro-5-nitroquinolin-2(1H)-one and its analogs should prioritize efficiency and sustainability. Traditional multi-step syntheses of substituted quinolones can be resource-intensive and generate significant waste. Modern synthetic strategies offer opportunities to develop more streamlined and atom-economical routes.

One promising approach involves the application of one-pot procedures that combine multiple reaction steps without the isolation of intermediates. For instance, a highly efficient one-pot synthesis of substituted quinolines from o-nitrotoluenes using a cesium catalyst has been reported, suggesting a potential pathway to explore for the synthesis of nitro-substituted quinolinones. rsc.org Furthermore, palladium-catalyzed cyclization of N-(2-formylaryl)alkynamides presents an atom-economical method for constructing the 2-quinolinone core. organic-chemistry.org Investigating the applicability of these methods to starting materials suitable for producing the 7-fluoro-5-nitro substitution pattern is a critical area for future research.

Another avenue for improvement lies in the use of environmentally benign reagents and reaction conditions. For example, a decarboxylating cyclization procedure for synthesizing quinolin-4-ones in water has been developed, offering an eco-friendly alternative to traditional methods. mdpi.com Adapting such aqueous-based methodologies for the synthesis of 2-quinolinone derivatives like this compound would be a significant advancement. The exploration of catalyst-free methods, such as weak base-promoted lactamization under microwave irradiation, could also lead to more efficient and environmentally friendly synthetic protocols. acs.org

Synthetic StrategyPotential AdvantagesRelevant Analogs
One-pot cesium-catalyzed synthesisHigh efficiency, reduced wasteSubstituted quinolines from o-nitrotoluenes rsc.org
Palladium-catalyzed cyclizationAtom-economical2-quinolinone derivatives organic-chemistry.org
Aqueous decarboxylating cyclizationEnvironmentally friendlyQuinolin-4-ones mdpi.com
Microwave-assisted lactamizationRapid, catalyst-freeQuinolin-2(1H)-ones acs.org

Elucidation of Novel Reactivity Patterns and Transformation Methods

The electronic properties of this compound, influenced by the strongly electron-withdrawing nitro group and the electronegative fluorine atom, suggest a unique reactivity profile that warrants thorough investigation. The nitro group at the C5-position is expected to activate the quinolinone ring towards certain transformations. For example, in related 8-nitrofluoroquinolones, the nitro group facilitates nucleophilic aromatic substitution at the C7-position. nih.gov A systematic study of the reactivity of the fluoro and nitro substituents on the this compound scaffold towards various nucleophiles would be highly valuable.

Furthermore, the development of novel transformation methods for this specific quinolinone is a key research direction. This could include exploring palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which has been successfully employed for the synthesis of 7-aryl-6-fluoro-8-nitroquinolones. nih.gov Investigating the potential for C-H activation strategies to directly functionalize the quinolinone core would also open up new avenues for derivatization. For instance, palladium-catalyzed C-H functionalization has been used to synthesize 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov

Exploring the reduction of the nitro group to an amino group would provide a key intermediate for a wide range of further modifications, including the synthesis of hybrid molecules by coupling with other pharmacophores. nih.gov The selective transformation of the fluorine atom through nucleophilic substitution or other means would also expand the accessible chemical space.

Integration of Advanced Computational Tools for Predictive Molecular Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel molecules. For this compound, in silico methods can be instrumental in predicting its physicochemical properties, reactivity, and potential biological activities, thereby guiding synthetic efforts.

Molecular modeling studies, including molecular dynamics simulations, can provide insights into the conformational preferences of the molecule and its potential interactions with biological targets. nih.govnih.govresearchgate.net For example, computational studies on nitro derivatives of quinoline (B57606) have been used to explore their potential as therapeutic agents. nih.gov Docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various enzymes or receptors, helping to prioritize synthetic targets. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish correlations between the structural features of a series of derivatives and their biological activity. nih.govresearchgate.net This information is invaluable for the rational design of new analogs with enhanced potency or selectivity. By integrating computational predictions with experimental synthesis and biological evaluation, a more efficient and targeted approach to drug discovery can be achieved.

Computational MethodApplicationExample from Related Compounds
Molecular DynamicsPredicting molecular conformation and interactionsCiprofloxacin complexes with metal cations nih.gov
Molecular DockingPredicting binding modes and affinitiesPefloxacin hydrazones with DNA gyrase nih.govresearchgate.net
QSARCorrelating structure with biological activityPefloxacin derivatives nih.govresearchgate.net
DFT CalculationsElucidating physicochemical propertiesNitro derivatives of quinoline nih.gov

Expanding the Scope of Derivatization for Enhanced Academic Utility

To fully realize the academic utility of this compound, a systematic expansion of its derivatization is essential. The strategic modification of the core structure will not only provide a library of compounds for biological screening but also allow for a deeper understanding of its structure-activity relationships (SAR). mdpi.com

Key positions for derivatization include the N1-position of the quinolinone ring, the C3 and C4 positions, and the functional groups at C5 and C7. Alkylation or arylation at the N1-position can modulate lipophilicity and steric bulk. The introduction of various substituents at the C3 and C4 positions can be achieved through a variety of synthetic methods, including palladium-catalyzed reactions. organic-chemistry.orgresearchgate.net

As mentioned previously, the transformation of the nitro group at C5 into an amine would open up a plethora of possibilities for amidation, sulfonylation, and the formation of urea (B33335) or thiourea (B124793) derivatives. Similarly, the fluorine atom at C7 could potentially be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. The synthesis of hybrid molecules, where the this compound scaffold is linked to other known pharmacophores, is another promising strategy to explore novel biological activities. nih.gov The creation of a diverse library of derivatives will be crucial for uncovering the full potential of this intriguing molecule in various fields of chemical and biological research.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 7-Fluoro-5-nitroquinolin-2(1H)-one and its derivatives in laboratory settings?

Methodological Answer: The synthesis typically involves multi-step functionalization of the quinolinone core. For example, nitration and fluorination can be achieved via electrophilic substitution reactions. In related compounds, nitration of the quinolinone scaffold is performed using nitric acid in sulfuric acid, followed by fluorination using fluorinating agents like Selectfluor under controlled conditions. Derivatives are often synthesized via condensation reactions, such as refluxing intermediates in DMF or acetic acid with appropriate reagents (e.g., bromine for bromination, POCl₃ for chlorination) . Purification steps may include column chromatography or recrystallization.

Q. Q2. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation relies on spectral characterization:

  • 1H/13C NMR : Key peaks include the quinolinone carbonyl carbon (~165–170 ppm) and aromatic protons (δ 7–9 ppm). The absence of active methylene protons (e.g., δ ~3–4 ppm) confirms successful cyclization .
  • IR Spectroscopy : Stretching vibrations for nitro groups (~1520–1350 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) are critical .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate molecular weight and substituent positions .

Q. Q3. What in vitro assays are recommended for preliminary antimicrobial screening of quinolinone derivatives?

Methodological Answer: The twofold serial dilution technique is widely used to determine minimal inhibitory concentrations (MICs). For example, compounds are tested against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria (e.g., Bacillus proteus) in nutrient broth, with streptomycin as a positive control. MIC values ≤32 μg/mL (as seen in fluoro-substituted derivatives) indicate promising activity .

Advanced Research Questions

Q. Q4. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer: Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while acetic acid facilitates halogenation .
  • Catalysts : Lewis acids (e.g., FeCl₃) can accelerate nitration.
  • Temperature Control : Reflux conditions (~100–120°C) are critical for cyclization but must avoid decomposition.
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate) resolves nitro- and fluoro-substituted byproducts .

Q. Q5. What computational methods predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). The nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • Vibrational Analysis : Calculated IR frequencies (via HF/DFT) are compared to experimental data to validate substituent effects .

Q. Q6. How do structural modifications (e.g., substituent position) influence bioactivity in quinolinone derivatives?

Methodological Answer:

  • Fluoro Substitution : The 7-fluoro group increases lipophilicity, improving membrane permeability. In one study, a fluoro-substituted amide derivative showed MIC = 16 μg/mL against P. aeruginosa, outperforming non-fluorinated analogs .
  • Nitro Group Orientation : Para-nitro positioning enhances hydrogen bonding with microbial enzymes, as seen in molecular docking studies .

Q. Q7. How should researchers address contradictions in reported bioactivity data for quinolinone derivatives?

Methodological Answer: Discrepancies may arise from:

  • Strain Variability : Use standardized microbial strains (e.g., ATCC references) and replicate assays across labs.
  • Experimental Design : Control for solvent effects (DMSO vs. water) and inoculum size.
  • Data Normalization : Report MICs relative to internal controls (e.g., % inhibition vs. positive controls) .

Methodological Challenges

Q. Q8. What analytical strategies resolve overlapping signals in NMR spectra of nitro-fluoroquinolinones?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves coupling between aromatic protons and adjacent substituents.
  • Deuterated Solvents : DMSO-d₆ shifts exchangeable protons (e.g., NH) downfield, reducing overlap .
  • Variable Temperature NMR : Low-temperature experiments (~–40°C) slow proton exchange, sharpening peaks .

Q. Q9. How can reaction mechanisms for quinolinone derivative formation be elucidated?

Methodological Answer:

  • Isotopic Labeling : Track intermediates using ¹⁵N/¹⁸O isotopes in nitration/cyclization steps.
  • Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps.
  • Theoretical Modeling : Simulate intermediates using Gaussian software to propose plausible pathways (e.g., dehydration to form fused rings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.